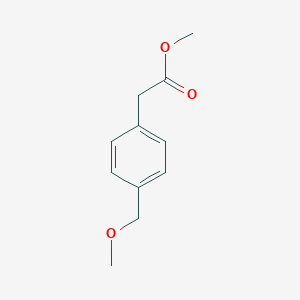
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a compound with the empirical formula C10H11NO2 and a molecular weight of 177.20 . It is a part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The compound can be synthesized by oxidation of the racemic amino-acid with D-amino-acid oxidase . Another method involves the hydrolysis of the dipeptide (+)-N-benzyloxycarbonyl-(S)-phenylalanyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid . The compound has also been synthesized through multicomponent reactions involving isomerization of iminium intermediate .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods. The structure of the bromo-derivative was examined by crystallographic and spectroscopic methods .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it was isolated by oxidation of the racemic amino-acid with D-amino-acid oxidase . It can also be obtained from hydrolysis of the dipeptide (+)-N-benzyloxycarbonyl-(S)-phenylalanyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid .Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid derivatives, related to kynurenic acid, have shown potential in vitro antagonist activity at the glycine site on the NMDA receptor. The binding characteristics suggest similarities between the glycine site and the neurotransmitter recognition site of the NMDA receptor (Carling et al., 1992).
Synthesis of Hexahydro Oxaisoindoloquinolines
1,2,3,4-Tetrahydroquinolines with a furan fragment have been used to synthesize new carboxylic acids with a hexahydro-oxaisoindoloquinoline core, demonstrating the significance of tetrahydroquinoline derivatives in organic chemistry and pharmacology (Kouznetsov et al., 2004).
Peptide Synthesis and Stereochemistry
Studies on the synthesis of peptides containing this compound have provided insights into the absolute configurations of these compounds, contributing to peptide chemistry (Paradisi & Romeo, 1977).
Antibiotic Properties
A tetrahydroquinoline derivative named helquinoline, isolated from Janibacter limosus, exhibited significant biological activity against bacteria and fungi, highlighting the potential medicinal applications of these compounds (Asolkar et al., 2004).
Facile Synthesis Techniques
Development of facile one-pot synthesis methods for 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their analogs demonstrates the growing interest in efficient production of these compounds for various applications (Ryabukhin et al., 2008).
Biomimetic Transfer Hydrogenation
Research into the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylate esters, important in drug discovery, has explored biomimetic transfer hydrogenation processes, contributing to the development of peptidomimetic drugs (Mbaezue et al., 2023).
Diversity in Organic Synthesis
The diversity-oriented synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives reflects their importance in various biologically active compounds and drug development (Kotha et al., 2014).
Safety and Hazards
Direcciones Futuras
The future directions for the research on 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . The compound could also be used as a precursor for various alkaloids displaying multifarious biological activities .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


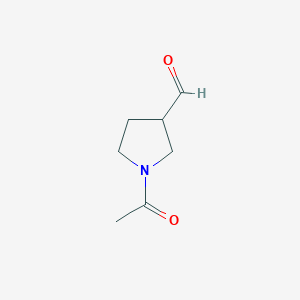


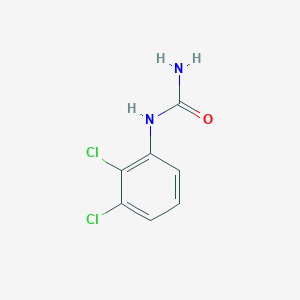
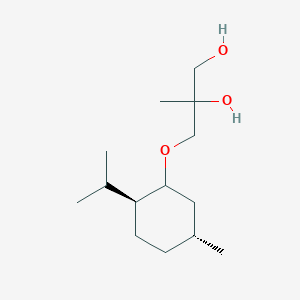
![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)


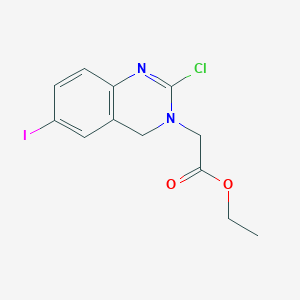
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)

